molecular formula C7H11N3O B3046484 4-(1,2,4-Oxadiazol-5-YL)piperidine CAS No. 1247631-90-8

4-(1,2,4-Oxadiazol-5-YL)piperidine

Cat. No.: B3046484
CAS No.: 1247631-90-8
M. Wt: 153.18
InChI Key: BKYBBCQYORLQOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of acylhydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-5-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the oxadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with enhanced biological activity, while substitution reactions can introduce various functional groups that modify the compound’s properties .

Scientific Research Applications

4-(1,2,4-Oxadiazol-5-YL)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Oxadiazol-5-YL)piperidine is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYBBCQYORLQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696888
Record name 4-(1,2,4-Oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247631-90-8
Record name 4-(1,2,4-Oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-5-YL)piperidine
Reactant of Route 2
4-(1,2,4-Oxadiazol-5-YL)piperidine
Reactant of Route 3
4-(1,2,4-Oxadiazol-5-YL)piperidine
Reactant of Route 4
4-(1,2,4-Oxadiazol-5-YL)piperidine
Reactant of Route 5
4-(1,2,4-Oxadiazol-5-YL)piperidine
Reactant of Route 6
4-(1,2,4-Oxadiazol-5-YL)piperidine

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